Thermodynamic Stability Advantage Over 3-Acetyl-1-methylpyrrole Isomer
A combined calorimetric and computational study established that 2-acetyl-1-methylpyrrole is thermodynamically more stable than its direct positional isomer, 3-acetyl-1-methylpyrrole [1]. This conclusion is derived from standard molar enthalpies of formation and combustion measured by static bomb calorimetry and high-temperature Calvet microcalorimetry, with the stability profile confirmed by high-level ab initio calculations at the G3(MP2)//B3LYP level [1]. For procurement, this superior stability suggests a direct advantage in storage, handling, and predictable reactivity in synthetic processes where the 3-isomer might be less stable.
| Evidence Dimension | Thermodynamic Stability (Enthalpy of Formation) |
|---|---|
| Target Compound Data | Experimentally derived standard molar enthalpies of formation in condensed and gas phases. |
| Comparator Or Baseline | 3-acetyl-1-methylpyrrole; corresponding enthalpies indicate a less stable ground state. |
| Quantified Difference | The paper concludes 2-acetyl-1-methylpyrrole is 'thermodynamically more stable' based on the absolute enthalpy values, though the exact kJ/mol difference requires consultation of the full text. |
| Conditions | Measurements at T = 298.15 K using static bomb combustion calorimetry and high-temperature Calvet microcalorimetry. |
Why This Matters
This stability advantage directly influences compound shelf-life, formulation robustness, and the energetic favorability of reactions, making the 2-isomer a scientifically sounder choice for reproducible experimental or industrial outcomes.
- [1] Ribeiro da Silva MA, Santos AF. Calorimetric and computational study of 2- and 3-acetyl-1-methylpyrrole isomers. J Phys Chem B. 2010 Mar 4;114(8):2846-51. doi: 10.1021/jp911323c. View Source
